BIM-23027: A Technical Guide to a Selective Somatostatin Receptor 2 (sst2) Agonist
BIM-23027: A Technical Guide to a Selective Somatostatin Receptor 2 (sst2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-23027 is a potent and selective synthetic peptide agonist of the somatostatin receptor subtype 2 (sst2). As a member of the G protein-coupled receptor (GPCR) family, the sst2 receptor is a key target in neuroendocrine tumors and other pathological conditions. This technical guide provides an in-depth overview of BIM-23027, including its binding and functional characteristics, detailed experimental protocols for its characterization, and an exploration of the signaling pathways it modulates.
Core Data Summary
The following tables summarize the key quantitative data for BIM-23027, providing a clear comparison of its binding affinity, functional potency, and in vivo effects.
Table 1: Receptor Binding Affinity and Selectivity Profile of BIM-23027
| Receptor Subtype | Binding Affinity (pIC50) | Binding Affinity (Kd) |
| sst2 | 10.3 | 13 pM |
| sst1 | Not available | Not available |
| sst3 | Not available | Not available |
| sst4 | Not available | Not available |
| sst5 | Not available | Not available |
pIC50 represents the negative logarithm of the half maximal inhibitory concentration. A higher value indicates greater binding affinity. Kd (dissociation constant) is a measure of binding affinity. A lower value indicates a stronger ligand-receptor interaction.
Table 2: Functional Potency of BIM-23027 at the sst2 Receptor
| Functional Assay | Parameter | Value |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | IC50 | 1.0 nM |
| Agonist Activity | EC50 | 0.32 nM[1] |
IC50 (half maximal inhibitory concentration) is the concentration of an agonist that produces 50% of the maximal possible inhibition. EC50 (half maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.
Table 3: In Vivo Effects of BIM-23027 on Hormone Secretion
| Hormone | Species | Dose | Route of Administration | Effect |
| Growth Hormone (GH) | Ram | 1 mg | Intravenous | Rapid decrease in plasma GH[2] |
| Growth Hormone (GH) | Human | 500 µg | Subcutaneous | Reduction in GH secretion[3] |
| Growth Hormone (GH) | Human | 2 mg/12 h | Constant Infusion | Abolished nocturnal GH secretion[3] |
Signaling Pathways
Activation of the sst2 receptor by BIM-23027 initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to pertussis toxin-sensitive inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Beyond the inhibition of cAMP, sst2 receptor activation can also modulate other signaling pathways, including the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, and the regulation of mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways. These downstream effects contribute to the diverse physiological responses mediated by sst2 receptor agonists.
Figure 1. Simplified signaling pathway of BIM-23027 via the sst2 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BIM-23027.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of BIM-23027 for the sst2 receptor by measuring its ability to compete with a radiolabeled ligand.
Figure 2. Workflow for a radioligand competition binding assay.
Materials:
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Cell membranes from a cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
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Radioligand: [125I]-Tyr11-SRIF-14.
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BIM-23027.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.
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Wash Buffer: 50 mM Tris-HCl, pH 7.4.
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail.
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96-well plates.
Procedure:
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Membrane Preparation: Homogenize cells expressing the sst2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
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Assay Setup: In a 96-well plate, add in the following order:
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50 µL of assay buffer (for total binding) or 1 µM unlabeled somatostatin-14 (for non-specific binding).
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50 µL of BIM-23027 at various concentrations (typically from 10-12 M to 10-6 M).
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50 µL of [125I]-Tyr11-SRIF-14 (at a final concentration close to its Kd).
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50 µL of the membrane preparation (containing 10-20 µg of protein).
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Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
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Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 4 mL of ice-cold wash buffer.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the BIM-23027 concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This protocol measures the ability of BIM-23027 to inhibit forskolin-stimulated cAMP accumulation in cells expressing the sst2 receptor.
Figure 3. Workflow for a functional cAMP accumulation assay.
Materials:
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A cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
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Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
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BIM-23027.
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Forskolin.
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Phosphodiesterase inhibitor (e.g., IBMX).
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cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
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96-well cell culture plates.
Procedure:
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Cell Seeding: Seed the sst2-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.
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Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of BIM-23027 (typically from 10-12 M to 10-6 M) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
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Stimulation: Add forskolin (to a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control and incubate for an additional 15-30 minutes at 37°C.
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Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
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Data Analysis: Plot the measured cAMP levels against the logarithm of the BIM-23027 concentration. Determine the IC50 value using non-linear regression analysis.
Conclusion
BIM-23027 is a valuable research tool for investigating the physiological and pathophysiological roles of the sst2 receptor. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this receptor. The detailed protocols and data presented in this guide are intended to facilitate the effective use of BIM-23027 in a research and drug development setting.
References
- 1. Multiple-dose pharmacokinetics of a long half-life drug: contributions of mathematical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Glucagon lowers glycemia when β cells are active [insight.jci.org]
- 3. Subtype selective interactions of somatostatin and somatostatin analogs with sst1, sst2, and sst5 in BON-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
